molecular formula C8H9FN2O3 B071326 ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-33-9

ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-

Cat. No.: B071326
CAS No.: 183232-33-9
M. Wt: 200.17 g/mol
InChI Key: NLFRDKMWZHMSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- typically involves the reaction of 4-ethoxy-5-fluoro-2-pyrimidinol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetic acid.

    Reduction: [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- can be compared with other pyrimidine derivatives, such as:

    [(4-Methoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    [(4-Ethoxy-5-chloro-2-pyrimidinyl)oxy]acetaldehyde: Similar structure but with a chloro group instead of a fluoro group.

The uniqueness of ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]- lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

183232-33-9

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(4-ethoxy-5-fluoropyrimidin-2-yl)oxyacetaldehyde

InChI

InChI=1S/C8H9FN2O3/c1-2-13-7-6(9)5-10-8(11-7)14-4-3-12/h3,5H,2,4H2,1H3

InChI Key

NLFRDKMWZHMSFP-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1F)OCC=O

Canonical SMILES

CCOC1=NC(=NC=C1F)OCC=O

Synonyms

Acetaldehyde, [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

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